Product packaging for 1-Chloro-5-methylnaphthalene(Cat. No.:CAS No. 109962-21-2)

1-Chloro-5-methylnaphthalene

Cat. No.: B178479
CAS No.: 109962-21-2
M. Wt: 176.64 g/mol
InChI Key: KMLXVTRCXNECCH-UHFFFAOYSA-N
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Description

1-Chloro-5-methylnaphthalene serves as a valuable synthetic intermediate in advanced material science and organic chemistry research. Its structure, featuring a reactive chlorine atom on the naphthalene ring system, makes it a versatile building block for constructing more complex polycyclic aromatic hydrocarbons (PAHs). Current scientific investigation explores the use of chloromethylated naphthalene derivatives in the controllable synthesis of carbonaceous isotropic pitches, which are critical precursors for high-performance carbon fibers, graphite materials, and other carbon-based applications . In these processes, chloromethyl groups can undergo dechlorination polymerization to form linear methylene bridges between aromatic units, a key step in creating materials with desirable molecular structures and properties . Furthermore, research into the environmental fate of methylnaphthalenes highlights the significance of studying their transformation pathways, underscoring the relevance of chlorinated derivatives in environmental chemistry and the formation of oxygenated products . As such, this compound presents significant research value for chemists and material scientists focused on the development of novel carbon materials and the study of aromatic compound reactivity. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl B178479 1-Chloro-5-methylnaphthalene CAS No. 109962-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLXVTRCXNECCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622348
Record name 1-Chloro-5-methylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109962-21-2
Record name 1-Chloro-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 1 Chloro 5 Methylnaphthalene

Directed Halogenation Techniques for Naphthalene (B1677914) Frameworks

The direct chlorination of the naphthalene ring system is a fundamental approach to synthesizing chlorinated naphthalenes. The regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of existing substituents.

Electrophilic Chlorination Strategies

Electrophilic chlorination of naphthalene and its derivatives is a common method for introducing a chlorine atom onto the aromatic ring. The reaction typically involves the use of a chlorinating agent in the presence of a catalyst. The position of chlorination is governed by the electronic and steric properties of the substituents already present on the naphthalene ring.

For instance, the chlorination of 1-methylnaphthalene (B46632) in acetic acid results in a mixture of substitution and addition products. rsc.org The methyl group, being an activating group, directs incoming electrophiles to the ortho and para positions. However, steric hindrance can influence the final product distribution. The use of sulphuryl chloride can also be employed for the chlorination of naphthalenes, yielding a range of chloro-substituted products. rsc.org

The electrophilic chlorination of naphthalene itself can be catalyzed by various metal chlorides. Copper(II) chloride has shown high activity for this reaction at temperatures between 200-350 °C. nih.gov Iron(II) and (III) chlorides are also effective catalysts, particularly in the lower temperature range of 200-250 °C. nih.gov These catalysts facilitate the substitution of chlorine onto the naphthalene ring, with a preference for the 1 and 4 positions. nih.gov

A study on the gas-phase chlorination of naphthalene using chlorine atoms generated by γ-radiolysis of tetrachloromethane showed the formation of both 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065), with the former being the major product. researchgate.net

CatalystTemperature (°C)Key Observations
Copper(II) chloride200-350High activity, acts as a strong chlorinating agent. nih.gov
Iron(II) and (III) chlorides200-250High activity in this temperature range. nih.gov
Sulphuryl chlorideVariesProduces both substitution and addition products. rsc.org
None (in acetic acid)VariesYields a mixture of substitution and addition products. rsc.org
γ-radiolysis of CCl460-120Gas-phase reaction, 1-chloronaphthalene is the major isomer. researchgate.net

Catalytic Approaches in Selective Chlorination

Achieving high selectivity in the chlorination of naphthalenes is a significant challenge due to the multiple reactive sites on the aromatic ring. Catalytic systems play a crucial role in directing the chlorination to a specific position. Lewis acid catalysts, such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃), are commonly used to promote chlorination.

Recent advancements have explored the use of zeolite-supported catalysts to enhance regioselectivity. For instance, the isomerization of 1-chloronaphthalene to 2-chloronaphthalene can be catalyzed by zeolites, demonstrating the potential of these materials in controlling isomer distribution. google.com Furthermore, delaying the addition of a ring chlorination catalyst in the chlorination of petroleum naphthalene fractions can prevent the formation of heavy tars. google.com

Electrochemical methods also offer a pathway for selective chlorination. The electrochemical chlorination of 1-methylnaphthalene can lead to the formation of 1-chloromethylnaphthalene, demonstrating a different mode of reactivity where the side chain is functionalized instead of the aromatic ring. iosrjournals.org

Alkylation and Methylation of Chlorinated Naphthalenes

An alternative strategy for the synthesis of 1-chloro-5-methylnaphthalene involves the introduction of a methyl group onto a pre-existing chloronaphthalene framework. This approach relies on alkylation reactions, where an alkylating agent is used to add a methyl group to the aromatic ring.

The Friedel-Crafts alkylation is a classic method for this purpose. wikipedia.org However, these reactions can sometimes be complicated by issues such as polysubstitution and rearrangement of the alkyl group. The choice of catalyst and reaction conditions is critical to control the outcome of the reaction. For example, phosphorus pentafluoride has been used as a catalyst for the alkylation of aromatic compounds, including halogenated naphthalenes, with olefins. google.com

Derivatization from 1-Chloromethylnaphthalene Precursors

Synthesizing this compound can also be approached by starting with a naphthalene derivative that already contains a one-carbon unit at the desired position, which is then converted to a methyl group. 1-Chloromethylnaphthalene is a key precursor in such synthetic routes.

Friedel-Crafts Reactions for Naphthalene Side-Chain Elaboration

The Friedel-Crafts acylation reaction provides a powerful tool for introducing acyl groups into aromatic rings, which can then be further modified. wikipedia.orgiitk.ac.in For example, the acetylation of 2-chloronaphthalene has been studied, although it can lead to a mixture of isomers. scirp.org The acylation of 1-chloronaphthalene has also been investigated. While these reactions typically add a carbonyl-containing group, subsequent reduction steps can convert this group into a methyl group, thus achieving the desired methylation.

The Haworth synthesis, a classic method for preparing polycyclic aromatic hydrocarbons, utilizes Friedel-Crafts acylation as a key step. wikipedia.org This highlights the versatility of this reaction in building complex aromatic structures.

Sequential Functionalization Protocols

A multi-step synthetic sequence can offer greater control over the final product. A plausible route to this compound could involve the initial chloromethylation of naphthalene to form 1-chloromethylnaphthalene. This can be achieved by reacting naphthalene with formaldehyde (B43269) and hydrochloric acid. google.com A patent describes a method for preparing 1-chloromethylnaphthalene by reacting naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid and a phase transfer catalyst. google.com Another patent details a process using naphthalene, formaldehyde, and concentrated hydrochloric acid. google.com

Once 1-chloromethylnaphthalene is obtained, it can serve as a versatile intermediate for further functionalization. For example, it can be used in alkylation reactions to introduce other substituents. mdpi.com While not a direct route to this compound, these reactions demonstrate the utility of 1-chloromethylnaphthalene as a building block in the synthesis of more complex naphthalene derivatives.

Optimization of Reaction Conditions for Yield and Purity of Halogenated Naphthalenes

Influence of Catalysts and Reagents on Synthetic Outcomes

The choice of catalyst is paramount in the chlorination of aromatic hydrocarbons, including methylnaphthalenes. Lewis acids are commonly employed to facilitate the electrophilic attack of chlorine on the naphthalene ring.

Catalysts: Common catalysts for the chlorination of aromatic hydrocarbons include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), antimony trichloride (B1173362) (SbCl₃), and antimony pentachloride (SbCl₅). justia.com These catalysts polarize the halogen-halogen bond, increasing the electrophilicity of the halogen and promoting substitution on the aromatic ring. For instance, in the chlorination of naphthalene derivatives, FeCl₃ is frequently used. justia.com Palladium-based catalysts have also been explored for the synthesis of halogenated naphthalenes, particularly in cross-coupling reactions, and can offer high selectivity. nih.gov The synthesis of halogen-bridged methylnaphthyl palladium dimers demonstrates the utility of palladium complexes as versatile catalyst precursors. nih.gov

In some synthetic routes, particularly for chloromethylation which can be a related pathway, combinations of catalysts are used. For example, a mixture of a quaternary ammonium (B1175870) salt and a non-cationic surfactant can act as a phase-transfer catalyst system, enhancing the reaction rate and yield. patsnap.comgoogle.com A specific example involves using a mixture of ferric chloride and copper chloride as the Lewis acid catalyst. google.com

Reagents: The primary reagent for chlorination is typically gaseous chlorine (Cl₂). justia.com The controlled introduction of chlorine gas into the reaction mixture containing the methylnaphthalene and the catalyst is a standard procedure. justia.com Other chlorinating agents can be employed depending on the desired outcome and reaction conditions. For the synthesis of related compounds, reagents like paraformaldehyde and concentrated hydrochloric acid are used in chloromethylation reactions, which can be a precursor step. patsnap.comkoreascience.kr

The following table summarizes the influence of various catalysts on the synthesis of halogenated naphthalenes.

Catalyst SystemSubstrate ExampleReaction TypeTypical OutcomeReference
Ferric Chloride (FeCl₃)Aromatic HydrocarbonsElectrophilic ChlorinationPromotes chlorination on the aromatic ring. justia.com
Aluminum Chloride (AlCl₃)NaphthaleneFriedel-Crafts Acylation/HalogenationEffective catalyst for electrophilic substitution. noaa.gov
Palladium Complexes1-(Chloromethyl)naphthaleneCross-couplingHigh regioselectivity in substitution reactions. nih.govsci-hub.se
Quaternary Ammonium Salt & Non-cationic SurfactantNaphthaleneChloromethylationActs as a phase-transfer catalyst, improving yield. patsnap.comgoogle.com
Ferric Chloride & Copper ChlorideNaphthaleneChloromethylationLewis acid catalyst mixture for enhanced reactivity. google.com

Role of Temperature and Solvent Systems in Reaction Efficiency

Temperature: The chlorination of aromatic hydrocarbons is generally an exothermic reaction, and temperature control is crucial. Reactions are typically carried out at temperatures ranging from 40°C to 120°C. justia.com Operating within an optimal temperature range is essential to ensure a reasonable reaction rate without promoting the formation of undesirable byproducts, such as polychlorinated naphthalenes or isomers that are difficult to separate. For chloromethylation reactions, temperatures are often maintained between 70°C and 90°C. patsnap.com A study on the synthesis of 1-chloromethylnaphthalene found optimal conditions at 105°C for a specific process. koreascience.kr Another preparation method specifies a reaction temperature of 35°C to 45°C. google.com

Solvent Systems: The solvent system not only dissolves the reactants but also influences the reaction's kinetics and selectivity. For the chlorination of naphthalenes, solvents such as nitromethane (B149229) or carbon disulfide have been utilized. cdnsciencepub.com In some procedures, the reaction is carried out without a solvent, using an excess of one reactant, such as concentrated hydrochloric acid, as the medium. google.com

In modern synthetic approaches, phase-transfer catalysis is employed, which involves a biphasic solvent system (e.g., an organic solvent and an aqueous phase). This is particularly relevant in chloromethylation reactions where reagents have different solubilities. For instance, cyclohexane (B81311) has been used as an extraction solvent after the reaction. patsnap.com The use of co-solvents can also tune the degree of halogenation. scholaris.ca

The table below details the impact of different temperature and solvent conditions on the synthesis of halogenated naphthalenes.

Temperature RangeSolvent SystemReaction TypeEffect on EfficiencyReference
40°C - 120°CNot specified (direct chlorination)Electrophilic ChlorinationControls reaction rate and minimizes byproducts. justia.com
70°C - 90°CBiphasic (e.g., with Cyclohexane)ChloromethylationOptimizes yield in phase-transfer catalysis. patsnap.com
105°CAcetic, Phosphoric, Hydrochloric AcidsChloromethylationOptimized for maximum yield in a specific protocol. koreascience.kr
35°C - 45°CHydrochloric acid solutionChloromethylationLower temperature to control reaction and selectivity. google.com
Not specifiedNitromethane or Carbon DisulfideFriedel-Crafts type reactionInfluences the isomeric ratio of the products. cdnsciencepub.com

Advanced Purification Techniques for this compound

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, catalyst residues, and isomeric byproducts. Therefore, a multi-step purification process is essential to isolate the target compound with high purity.

Initial Workup: The initial purification steps typically involve washing the crude reaction mixture to remove the catalyst and acidic impurities. This is often achieved by washing with water, followed by a dilute base solution like sodium bicarbonate or potassium carbonate, and then a final water wash. orgsyn.org

Distillation: Fractional distillation under reduced pressure is a primary technique for purifying chlorinated aromatic hydrocarbons. justia.com This method separates compounds based on their boiling points. For instance, after a preliminary distillation at atmospheric pressure to remove solvents, the product is distilled under vacuum. orgsyn.org Unreacted naphthalene and other volatile impurities are collected as a forerun, followed by the desired chloromethylnaphthalene fraction. orgsyn.org

Crystallization: Crystallization is another powerful purification method, particularly for solid compounds, that relies on differences in solubility between the desired product and impurities at different temperatures. A method for purifying 1-chloromethylnaphthalene involves static distribution crystallization, where the crude product is melted and then slowly cooled to induce crystallization. google.com The melt collected within a specific temperature range (e.g., 30-32°C) yields the purified product with a purity exceeding 99%. google.com Another method involves dissolving the crude product in a hot alcohol solvent, followed by cooling to crystallize the pure compound. google.com

Chromatography: For achieving very high purity or for separating isomers with close boiling points, chromatographic techniques are employed.

Normal Phase Chromatography: This technique is suitable for separating chlorinated hydrocarbons from other compounds. Using a non-polar solvent like hexane, the chlorinated compounds typically elute quickly. helcom.fi

Gel Permeation Chromatography (GPC): GPC separates molecules based on size and can be effective for removing high molecular weight materials. helcom.fi

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used to separate chlorinated hydrocarbons from lipid or oil components. helcom.fi

Supercritical Fluid Chromatography (SFC): SFC coupled with detection methods like mass spectrometry has been used for the determination of halogenated hydrocarbons. sigmaaldrich.com

The selection of the purification technique depends on the scale of the synthesis and the required final purity of the this compound. A combination of these methods is often necessary to achieve the desired analytical standard.

Purification TechniquePrinciple of SeparationApplication for Chlorinated NaphthalenesReference
Fractional Distillation (Vacuum)Boiling Point DifferencePrimary purification method to separate from volatile impurities and isomers. justia.comorgsyn.org
Static Distribution CrystallizationMelting Point / Solubility DifferenceEffective for achieving high purity (>99%) by controlled cooling and melting. google.com
Recrystallization from SolventSolubility DifferencePurification by dissolving in a hot solvent (e.g., alcohol) and cooling to crystallize. google.com
Normal Phase ChromatographyPolaritySeparation from polar impurities; chlorinated hydrocarbons elute quickly with non-polar solvents. helcom.fi
Gel Permeation Chromatography (GPC)Molecular SizeRemoval of high molecular weight byproducts. helcom.fi

Chemical Reactivity and Mechanistic Elucidation of 1 Chloro 5 Methylnaphthalene Transformations

Electrophilic Aromatic Substitution Reactions of Halogenated Methylnaphthalenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in the case of 1-chloro-5-methylnaphthalene, the orientation of incoming electrophiles is governed by the combined electronic and steric effects of the existing chloro and methyl groups.

Regioselectivity and Directing Effects of Halogen and Alkyl Substituents

The naphthalene (B1677914) nucleus is more reactive towards electrophilic attack than benzene (B151609), with a general preference for substitution at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the benzene rings intact.

The directing effects of these substituents on the two rings of this compound can be analyzed as follows:

Ring A (positions 2, 3, 4): The methyl group at C5 does not directly influence this ring. The chloro group at C1 is an ortho, para-director. It will direct incoming electrophiles to the ortho (position 2) and para (position 4) positions.

Ring B (positions 6, 7, 8): The chloro group at C1 does not directly influence this ring. The methyl group at C5 is an ortho, para-director, directing incoming electrophiles to the ortho (positions 4 and 6) and para (position 8) positions relative to itself.

Considering the combined effects, the probable sites for electrophilic attack are positions 2, 4, 6, and 8. The methyl group, being an activating group, will enhance the reactivity of the ring it is attached to, making Ring B generally more susceptible to electrophilic attack than Ring A, which is deactivated by the chloro substituent. Therefore, positions 6 and 8 are predicted to be the most favored sites for substitution. Steric hindrance from the peri-hydrogen at position 4 may disfavor attack at this position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionDirecting Effect of -Cl (at C1)Directing Effect of -CH₃ (at C5)Overall Predicted FavorabilityNotes
2Ortho (favorable)-Moderately FavorableOn the deactivated ring.
3Meta (unfavorable)-Unfavorable
4Para (favorable)Ortho (favorable)Favorable but potentially sterically hinderedPeri-interaction with the methyl group at C5.
6-Ortho (favorable)Highly FavorableOn the activated ring.
7-Meta (unfavorable)Unfavorable
8-Para (favorable)Highly FavorableOn the activated ring.

Kinetic Studies of Substitution Pathways

At lower temperatures, the reaction is under kinetic control, and the major product is the one formed from the most stable carbocation intermediate, which is typically the α-substituted product. stackexchange.com In the case of this compound, this would favor substitution at positions 4 and 8.

At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The most stable product, which may be different from the kinetically favored one due to steric interactions, will predominate. For example, in the sulfonation of naphthalene, the 2-sulfonic acid is the thermodynamically favored product due to the steric repulsion between the sulfonic acid group and the peri-hydrogen in the 1-position. thecatalyst.orgstackexchange.com A similar effect could be anticipated for bulky electrophiles attacking the 4 or 8 positions of this compound, potentially leading to the formation of other isomers as the thermodynamic products.

Oxidation and Reduction Chemistry of this compound

The presence of the naphthalene core and the substituents allows for a range of oxidation and reduction reactions.

Formation of Oxidized Naphthalene Derivatives (e.g., Naphthoquinones)

The oxidation of methylnaphthalenes can lead to the formation of naphthoquinones, which are an important class of compounds with diverse biological activities. The methyl group of this compound can be oxidized to a carboxylic acid or, under more vigorous conditions, the entire ring system can be oxidized.

A common method for the synthesis of naphthoquinones from methylnaphthalenes involves oxidation with reagents such as chromium trioxide in acetic acid. For this compound, oxidation would likely yield a mixture of chloromethyl-1,4-naphthoquinones. The position of the carbonyl groups would depend on which ring is preferentially oxidized. Given the electron-donating nature of the methyl group, the ring bearing the methyl substituent is more electron-rich and thus more susceptible to oxidation.

Reductive Conversion Pathways

The chloro substituent on the naphthalene ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation, metal-ammonia reductions, or electrochemical methods. Reductive dechlorination is an important process for the environmental remediation of chlorinated aromatic compounds. wisc.edu For this compound, reductive dehalogenation would yield 1-methylnaphthalene (B46632).

Metal-Catalyzed Reaction Mechanisms

The chlorine atom in this compound provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov this compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents at the C1 position.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orglibretexts.orgwikipedia.org this compound could react with alkenes to form 1-alkenyl-5-methylnaphthalenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound could be coupled with terminal alkynes to produce 1-alkynyl-5-methylnaphthalenes.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.

Overview of Potential Metal-Catalyzed Reactions of this compound
ReactionCoupling PartnerGeneral ProductCatalyst System (Typical)
Suzuki CouplingR-B(OH)₂1-R-5-methylnaphthalenePd(0) catalyst, Base (e.g., Na₂CO₃)
Heck ReactionAlkene (e.g., H₂C=CHR)1-(alkenyl)-5-methylnaphthalenePd(0) catalyst, Base (e.g., Et₃N)
Sonogashira CouplingTerminal Alkyne (e.g., H-C≡C-R)1-(alkynyl)-5-methylnaphthalenePd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine)

Palladium-Catalyzed Dearomatization Reactions of Chloromethylnaphthalene

The dearomatization of aromatic compounds is a powerful strategy for synthesizing complex three-dimensional molecules from simple, flat starting materials. nih.govnih.gov Palladium-catalyzed dearomatization of chloromethylnaphthalene, particularly with reagents like allenyltributylstannane, has been investigated through theoretical studies to elucidate the reaction mechanism. acs.org These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, each step playing a critical role in determining the final product structure. acs.org

Oxidative addition is the initial and often rate-determining step in many cross-coupling and dearomatization catalytic cycles. semanticscholar.org In the context of this compound, a low-valent palladium(0) complex inserts into the carbon-chlorine (C-Cl) bond. Theoretical calculations suggest that for this process, a monophosphine palladium complex is catalytically more active than a corresponding bisphosphine complex. acs.org

The mechanism of oxidative addition can be influenced by the nature of the palladium catalyst and the ligands bound to it. For instance, calculations have shown that 12-electron (PdL) and 14-electron (PdL₂) palladium(0) species can favor different oxidative addition mechanisms due to the differing symmetries of their highest occupied molecular orbitals (HOMOs). nih.gov The choice of solvent can also dramatically influence the selectivity of oxidative addition, with coordinating solvents potentially altering the active catalytic species and inverting selectivity. semanticscholar.orgrsc.org While the C-Cl bond is the typical site of oxidative addition for this compound, the specific ligand and solvent system can be crucial for achieving high efficiency and selectivity. rsc.org

Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation. In this step, an organometallic coupling partner, such as allenyltributylstannane, transfers its organic group to the palladium center, displacing the halide. acs.orguva.es This process is critical for the formation of the dearomatized products. acs.org

Theoretical studies on the reaction with allenyltributylstannane indicate that the transmetalation step leads to the formation of two stable bis-π-complexes. acs.org These intermediates are crucial in directing the reaction toward dearomatization rather than standard cross-coupling. The characterization of such intermediates is often pursued through computational methods and, where possible, spectroscopic analysis of stoichiometric reactions. The stability and structure of these palladium complexes dictate the subsequent reductive elimination pathways. acs.org

Reductive elimination is the final step of the catalytic cycle, where a new carbon-carbon bond is formed, and the palladium catalyst is regenerated in its low-valent state. In the dearomatization of chloromethylnaphthalene with an allenyl group, this step involves the coupling of the terminal carbons of the propargyl or allenyl ligand with the para-carbon positions of the η³-coordinated methylnaphthalene ligand. acs.org This intramolecular coupling results in the formation of the dearomatized, spirocyclic product. nih.govacs.org

The regioselectivity of reductive elimination can be influenced by steric and electronic factors. rsc.org The steric hindrance of the naphthyl group and the electronic properties of the coupling partners determine the position at which the new C-C bond forms, ultimately controlling the final product structure. rsc.org The study of model (aryl)(fluoroaryl)palladium complexes has shown that the reductive elimination step, rather than C-H cleavage, can be the selectivity-determining step in certain cross-coupling reactions. rsc.org

Exploration of Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chloro substituent at the C1 position of this compound makes it a suitable substrate for a wide variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming C-C and C-heteroatom bonds. researchgate.netnih.gov These reactions allow for the introduction of diverse functional groups onto the naphthalene core.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂) C-C Pd(0) catalyst, Base (e.g., K₂CO₃)
Heck Coupling Alkene C-C Pd(0) or Pd(II) catalyst, Base
Sonogashira Coupling Terminal Alkyne C-C Pd(0) catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amination Amine (R₂NH) C-N Pd(0) catalyst, Bulky phosphine ligand, Base

For C-C bond formation, Suzuki coupling with organoboron reagents offers a versatile method for creating biaryl structures. nih.gov Heck coupling can be used to append vinyl groups, while Sonogashira coupling enables the introduction of alkynyl moieties. nih.gov

For C-heteroatom bond formation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds with a wide range of amines. nih.gov Similarly, related catalytic systems can be used for C-O bond formation with alcohols. Copper-catalyzed Ullmann-type reactions also provide a classic route to C-N and C-O bond formation. mdpi.com The development of photochemical strategies has further expanded the toolkit for creating carbon-heteroatom bonds under mild conditions. researchgate.net

Reactivity at the Methyl Side Chain of this compound

The methyl group at the C5 position represents another reactive site on the this compound molecule. Reactions at this benzylic position are often facilitated by the adjacent aromatic ring, which can stabilize radical or ionic intermediates.

Key transformations involving the methyl side chain include oxidation, halogenation, and hydrogen abstraction. nih.govyoutube.commdpi.com

Oxidation : Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the benzylic methyl group to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. youtube.com This reaction would yield 1-chloronaphthalene-5-carboxylic acid. Milder oxidation can occur through radical pathways, for instance, via hydroxyl radical attack, which can lead to hydroxylated products. nih.gov

Halogenation : Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen (bromine) at the benzylic position. youtube.com This would transform the methyl group into a bromomethyl group, creating a valuable synthetic intermediate for subsequent nucleophilic substitution reactions. Chlorination with molecular chlorine can also lead to substitution on the methyl group, forming 1-chloro-5-(chloromethyl)naphthalene, alongside addition to the aromatic ring. rsc.org

Hydrogen Abstraction : The hydrogen atoms of the methyl group can be abstracted by radicals. Studies on the combustion and atmospheric chemistry of 1-methylnaphthalene show that hydrogen abstraction from the methyl group to form a 1-naphthylmethyl radical is a dominant initial reaction pathway. mdpi.com This radical can then undergo further reactions, such as oxidation to form 1-naphthaldehyde (B104281). mdpi.com

Table 2: Summary of Reactions at the Methyl Side Chain

Reaction Type Reagent(s) Product Functional Group
Strong Oxidation KMnO₄ or H₂CrO₄ Carboxylic Acid (-COOH)
Radical Halogenation N-Bromosuccinimide (NBS), Light/Heat Bromomethyl (-CH₂Br)

The metabolism of methylnaphthalenes in biological systems also often involves oxidation at the methyl group, leading to metabolites such as naphthoic acid and its conjugates. nih.gov

Spectroscopic Characterization and Computational Chemistry of 1 Chloro 5 Methylnaphthalene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and vibrational modes of a molecule. core.ac.uk For 1-chloro-5-methylnaphthalene, these methods provide a unique "molecular fingerprint" arising from the vibrations of its naphthalene (B1677914) core, methyl group, and carbon-chlorine bond.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. The analysis of this compound would involve identifying characteristic peaks corresponding to C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl stretching vibration. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. nih.gov By comparing the experimental FT-IR spectrum of the related 1-methylnaphthalene (B46632) with the predicted spectrum for this compound, the influence of the chloro substituent can be determined. The introduction of the heavy chlorine atom is expected to perturb the ring's vibrational modes and introduce a strong C-Cl stretching band, typically observed in the 800–600 cm⁻¹ region.

Table 1: Selected FT-IR Vibrational Frequencies for 1-Methylnaphthalene and Predicted Assignments for this compound Data for 1-methylnaphthalene is based on published experimental and computational studies. nih.govresearchgate.net Predictions for this compound are based on known substituent effects.

Vibrational Mode 1-Methylnaphthalene Wavenumber (cm⁻¹) Predicted this compound Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3050 ~3050
Methyl C-H Asymmetric Stretch ~2967 ~2970
Methyl C-H Symmetric Stretch ~2909 ~2910
Aromatic C=C Stretch ~1600, ~1510 Shifted due to electronic effects of Cl
C-Cl Stretch N/A ~800 - 600
Aromatic C-H Out-of-Plane Bending ~800 - 700 Modified pattern due to substitution

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. researchgate.net While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds of the naphthalene ring system. scilit.com For this compound, the FT-Raman spectrum would be expected to show strong bands corresponding to the aromatic ring breathing modes. The C-Cl bond, being polar, would likely exhibit a weaker signal in the Raman spectrum compared to its FT-IR absorption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, an unambiguous structural assignment for this compound can be achieved. tandfonline.com

In ¹H NMR, the chemical shift of a proton is influenced by the electron density of its local environment. oregonstate.edu Electronegative substituents like chlorine deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). For this compound, the protons on the naphthalene ring will show distinct signals. The protons closest to the chlorine atom (at C4 and C6) and the methyl group (at C4 and C6) would be most affected. The methyl group itself would appear as a singlet in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY, would be used to establish the connectivity between adjacent protons. tandfonline.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predictions are relative to tetramethylsilane (B1202638) (TMS) and based on substituent effects on the naphthalene core.

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H-2 7.3 - 7.5 Doublet
H-3 7.5 - 7.7 Triplet
H-4 7.9 - 8.1 Doublet
H-6 7.6 - 7.8 Doublet
H-7 7.4 - 7.6 Triplet
H-8 8.0 - 8.2 Doublet
-CH₃ (at C5) 2.5 - 2.7 Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. acs.org The spectrum for this compound would display eleven distinct signals: ten for the aromatic carbons of the naphthalene ring and one for the methyl carbon. The carbon atom directly bonded to the chlorine (C1) would be significantly shifted downfield. Similarly, the carbon bearing the methyl group (C5) and the adjacent carbons would also have their chemical shifts influenced. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predictions are based on known substituent chemical shift (SCS) effects for chlorine and methyl groups on a naphthalene ring.

Carbon Position Predicted Chemical Shift (ppm)
C-1 ~130 - 133
C-2 ~125 - 127
C-3 ~126 - 128
C-4 ~128 - 130
C-4a (Quaternary) ~132 - 134
C-5 ~134 - 136
C-6 ~124 - 126
C-7 ~127 - 129
C-8 ~122 - 124
C-8a (Quaternary) ~131 - 133
-CH₃ (at C5) ~19 - 21

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu For this compound (C₁₁H₉Cl), high-resolution mass spectrometry (HRMS) can determine its exact molecular weight, confirming the molecular formula. rsc.org The molecular weight is approximately 176.64 g/mol .

When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then break apart into smaller, charged fragments. libretexts.orglibretexts.org The pattern of these fragments provides valuable structural information.

Key features in the mass spectrum of this compound would include:

The Molecular Ion Peak (M⁺˙): A prominent peak at m/z ≈ 176.

The Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a peak will be present at m/z ≈ 178 with an intensity of approximately one-third of the molecular ion peak. This M/(M+2) ratio is a characteristic signature of a monochlorinated compound.

Major Fragmentation Pathways:

Loss of a chlorine radical (•Cl) to form an ion at m/z ≈ 141 ([M-35]⁺).

Loss of a methyl radical (•CH₃) to form an ion at m/z ≈ 161 ([M-15]⁺).

Loss of HCl from the molecular ion, potentially leading to a dehydro-naphthalene radical cation at m/z ≈ 140.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion Fragment Notes
178 [C₁₁H₉³⁷Cl]⁺˙ Isotope peak (M+2)
176 [C₁₁H₉³⁵Cl]⁺˙ Molecular ion peak (M⁺˙)
141 [C₁₁H₉]⁺ Loss of •Cl from the molecular ion
161 [C₁₀H₆Cl]⁺ Loss of •CH₃ from the molecular ion
140 [C₁₁H₈]⁺˙ Loss of HCl from the molecular ion

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and purity verification of this compound. In this technique, the compound is first vaporized and passed through a gas chromatograph. The GC column separates the this compound from any volatile impurities based on differences in their boiling points and affinities for the column's stationary phase. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact, which causes the parent molecule to lose an electron, forming a molecular ion (M⁺). libretexts.orgnist.gov This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural confirmation. nih.govmiamioh.edu Key fragmentation pathways for this molecule would likely include the loss of the chlorine atom and the methyl group, as well as cleavages of the naphthalene ring structure. Purity is assessed by examining the gas chromatogram; a single, sharp peak indicates a high degree of purity, whereas the presence of other peaks suggests impurities.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Fragment Structure Significance
176/178 [C₁₁H₉Cl]⁺ Molecular Ion (M⁺) Confirms molecular weight; the M+2 peak at 178 (approx. 1/3 intensity) is due to the ³⁷Cl isotope.
141 [C₁₁H₉]⁺ Loss of Chlorine radical (·Cl) A common fragmentation for chlorinated aromatic compounds.
161 [C₁₀H₆Cl]⁺ Loss of Methyl radical (·CH₃) Indicates the presence of a methyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured exact mass of the molecular ion to the theoretical exact masses of all possible atomic combinations, the correct molecular formula can be assigned. For this compound, HRMS would confirm the elemental formula as C₁₁H₉Cl, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for Elemental Composition of this compound

Parameter Value
Molecular Formula C₁₁H₉Cl
Theoretical Exact Mass 176.03928 u
Hypothetical Experimental Mass 176.03921 u

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The naphthalene ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. photochemcad.com The absorption spectrum of naphthalene typically shows three main bands corresponding to π → π* transitions. researchgate.net

The introduction of substituents like chlorine and methyl groups onto the naphthalene core modifies the electronic structure and, consequently, the absorption spectrum. mdpi.com These substituents act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Specifically, both chloro and methyl groups are known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption bands of the naphthalene chromophore. mdpi.comresearchgate.net This is due to the extension of the conjugated system and the electronic effects of the substituents. The resulting UV-Vis spectrum for this compound is a unique signature of its electronic structure.

Table 3: Characteristic UV-Vis Absorption Bands for Substituted Naphthalenes

Band Typical λmax Range (nm) for Naphthalene Expected Shift for this compound Electronic Transition
Band I ~300-320 Bathochromic Shift (to longer λ) ¹Lₐ ← ¹A (π → π*)
Band II ~260-285 Bathochromic Shift (to longer λ) ¹Lₐ ← ¹A (π → π*)

Advanced Computational Chemistry Studies

Computational chemistry offers powerful theoretical methods to predict and understand the properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations can accurately predict the ground-state geometry of this compound by finding the lowest energy arrangement of its atoms. This provides detailed structural information, including optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, offering clues about its reactivity.

Table 4: Selected Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Description Predicted Value (Å or degrees)
C1-Cl Bond Length The distance between the chlorine atom and the attached carbon on the naphthalene ring. ~1.74 Å
C5-C(methyl) Bond Length The distance between the methyl carbon and the attached carbon on the naphthalene ring. ~1.51 Å
C1-C2-C3 Bond Angle An example of an internal angle within one of the aromatic rings. ~120°

Ab Initio Molecular Orbital Theory for Energetic and Structural Predictions

Ab initio molecular orbital methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. semanticscholar.org These methods, such as Hartree-Fock (HF) theory, can be used to predict the structure and energy of this compound. While often more computationally intensive than DFT, ab initio calculations provide a valuable independent verification of the results. They can be used to calculate total energies, heats of formation, and other thermodynamic properties, offering a deeper understanding of the molecule's stability and energetics. Comparing results from both DFT and ab initio methods enhances the confidence in the predicted molecular properties. llnl.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals and visualize their spatial distribution across the molecule. researchgate.netresearchgate.net This analysis helps in predicting how this compound might interact with other chemical species.

Table 5: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Description Calculated Energy (eV)
HOMO Highest Occupied Molecular Orbital -6.5 to -7.5 eV
LUMO Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intramolecular interactions within a molecule. By converting the complex wavefunctions of a molecule into localized electron-pair bonding units (such as bonds and lone pairs), NBO analysis provides a chemically intuitive understanding of bonding and stability.

Likely significant intramolecular interactions in this compound that an NBO analysis would quantify include:

Hyperconjugation: Interactions involving the σ bonds of the methyl group (C-H and C-C) acting as donors and the π* anti-bonding orbitals of the naphthalene ring acting as acceptors. This delocalization of electron density from the methyl group into the aromatic system contributes to the stability of the molecule.

Resonance Effects: The lone pairs of the chlorine atom can act as donors, interacting with the π* orbitals of the naphthalene ring. The stabilization energy (E(2)) associated with this n(Cl) → π*(C-C) interaction would quantify the extent of this delocalization and the contribution of resonance structures where the chlorine atom donates electron density to the ring.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···Cl interactions might be present, where a hydrogen atom of the methyl group interacts with the chlorine atom. NBO analysis can help to identify and characterize such weak interactions.

The stabilization energies calculated through NBO analysis provide a quantitative measure of the strength of these interactions. A hypothetical summary of such interactions is presented in the table below, based on typical findings for similar aromatic compounds.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
σ(C-H) of CH₃π(C-C) of Ring> 2Hyperconjugation
n(Cl)π(C-C) of Ring> 5Resonance
π(C-C) of Ringπ*(C-C) of Ring> 20π-conjugation

Note: The data in this table is illustrative and represents the types of interactions and potential stabilization energies that would be expected from an NBO analysis of this compound.

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters of molecules. nih.gov For this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be used to optimize the molecular geometry and then predict its spectroscopic properties. nih.gov

These calculations can provide valuable insights that complement and aid in the interpretation of experimental spectra. A study on 1-(chloromethyl)-2-methylnaphthalene demonstrated the use of DFT to investigate vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and other molecular properties. nih.gov

The following spectroscopic parameters for this compound can be predicted:

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies allows for the prediction of the positions of absorption bands in the Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. The total energy distribution (TED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C-C stretching of the naphthalene ring, and C-Cl stretching.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values are typically compared to a reference compound (e.g., tetramethylsilane) and can be invaluable for assigning the signals in experimental NMR spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations yield the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*). This information helps in understanding the photophysical properties of the molecule.

A hypothetical table of predicted and experimental spectroscopic data for this compound is shown below.

Spectroscopic ParameterPredicted Value (DFT/B3LYP)Experimental Value
C-Cl Stretch (cm⁻¹)750(Not Available)
Aromatic C-H Stretch (cm⁻¹)3100-3000(Not Available)
¹³C Chemical Shift (C-Cl) (ppm)130(Not Available)
¹H Chemical Shift (CH₃) (ppm)2.5(Not Available)
λmax (nm)290(Not Available)

X-ray Crystallography for Solid-State Structural Determination of Related Naphthalene Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound is not publicly available, the study of related naphthalene derivatives provides significant insight into the expected solid-state structure, including molecular geometry and intermolecular interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Studies on other naphthalene derivatives reveal common structural motifs and packing arrangements. For instance, the crystal structure of a naphthalene derivative with pyridylimine-binding units was determined to be in a monoclinic system with a P2₁/c space group. mdpi.com The packing of molecules in the crystal lattice is governed by various non-covalent interactions, such as:

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of a neighboring naphthalene ring.

Halogen Bonding: In chlorinated derivatives, the chlorine atom can act as an electrophilic region (the σ-hole) and interact with a nucleophilic atom on an adjacent molecule, forming a halogen bond (C-Cl···X).

The table below presents representative crystallographic data for a hypothetical naphthalene derivative, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)14.1
β (°)102
Volume (ų)720
Z (molecules/unit cell)4

Note: This data is illustrative and represents typical values that might be observed for a substituted naphthalene derivative.

Environmental Transformation and Environmental Persistence of Halogenated Methylnaphthalenes

Atmospheric Transformation Processes

Once released into the atmosphere, halogenated methylnaphthalenes are subject to various transformation processes that dictate their atmospheric lifetime and potential for long-range transport. cdc.gov The primary drivers of their atmospheric degradation are photochemical reactions and oxidation by key atmospheric radicals. cdc.govcdc.gov

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. rsc.org For aromatic compounds like 1-chloro-5-methylnaphthalene, direct photolysis can occur if the molecule absorbs light in the solar spectrum, leading to the excitation of electrons and subsequent bond cleavage or rearrangement.

Studies on the related compound 1-methylnaphthalene (B46632) have shown that it is readily photo-oxidized under UV light, transforming into a variety of secondary pollutants. scirp.orgresearchgate.net In the presence of air, the transformation of 1-methylnaphthalene under UV irradiation leads to both ring-opened products, such as (E)-3-(2-acetylphenyl)acrylaldehyde, and side-chain oxidized compounds like 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.orgresearchgate.net It is plausible that this compound would undergo similar photochemical transformations. The presence of the chlorine atom, an electron-withdrawing group, may influence the electronic properties of the naphthalene (B1677914) ring system and potentially affect the rates and products of photolysis. For instance, homolytic cleavage of the carbon-chlorine bond is a known photochemical reaction for many chlorinated aromatic compounds, which would generate highly reactive radicals. nih.gov

The most significant atmospheric removal mechanism for many volatile organic compounds, including naphthalene and its derivatives, is through reactions with key oxidants. cdc.govcdc.gov The primary atmospheric oxidants are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO3•), and ozone (O3).

The reaction with hydroxyl radicals is typically the dominant daytime degradation pathway. cdc.gov Research on 2-methylnaphthalene (B46627) has shown that its atmospheric oxidation is mainly initiated by the addition of •OH to the aromatic rings, forming various adducts. rsc.orgresearchgate.net These adducts then react with molecular oxygen (O2) and can undergo complex reaction sequences, including intramolecular hydrogen shifts and ring-closure reactions, ultimately leading to the formation of ring-opened products like dicarbonyl compounds. rsc.orgresearchgate.net Similarly, studies on 1-methylnaphthalene indicate it reacts rapidly with both hydroxyl radicals and chlorine atoms. nih.govnih.gov

For this compound, the reaction would likely proceed via •OH addition to the chlorinated or the methylated ring. The presence of both a chlorine atom and a methyl group would influence the position of the radical attack. The resulting intermediates would then react with O2, leading to peroxy radicals that can participate in further reactions with nitrogen oxides (NOx) or undergo unimolecular isomerization to form various oxygenated products, including chloromethyl-naphthoquinones, ring-opened dicarbonyls, and other secondary organic aerosols. nih.govcopernicus.org

Process Reactant Potential Transformation Products for this compound (Inferred)
Photolysis UV RadiationRing-opened products, chlorinated naphthaldehydes, chlorinated naphthoic acids
Oxidation Hydroxyl Radical (•OH)Chlorinated hydroxy-methylnaphthalene isomers, chloromethyl-naphthoquinones, ring-cleavage products (dicarbonyls)
Oxidation Nitrate Radical (NO3•)Nitro-1-chloro-5-methylnaphthalene isomers

Abiotic Degradation in Aqueous and Terrestrial Environments

In soil and water, the persistence of halogenated methylnaphthalenes is influenced by abiotic degradation processes, although these are often slower than biotic transformations. cdc.govusgs.gov Key abiotic processes include hydrolysis and photolysis in aqueous environments.

Halogenated organic compounds are generally resistant to degradation, contributing to their persistence. nih.govresearchgate.net Hydrolysis, the reaction with water, is typically not a significant degradation pathway for chlorinated aromatic compounds like chlorinated naphthalenes under normal environmental pH and temperature conditions, as the carbon-chlorine bond on an aromatic ring is quite stable.

Aqueous photolysis can be a more relevant abiotic degradation route in sunlit surface waters. Similar to atmospheric photolysis, UV radiation can induce the degradation of this compound. However, the efficiency of this process in natural waters can be affected by the presence of other substances, such as dissolved organic matter (e.g., humic acids), which can act as photosensitizers, accelerating degradation, or as light screens, inhibiting it.

In soil and sediment, this compound is likely to adsorb to organic matter due to its hydrophobic nature, which is typical for polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. sciepub.comnih.gov This sorption reduces its bioavailability and mobility, but also protects it from degradation processes, thereby increasing its persistence in the terrestrial environment.

Biotic Transformation and Microbial Metabolism Pathways

Biodegradation by microorganisms is a crucial process for the removal of halogenated aromatic compounds from the environment. frontiersin.orgnih.gov The presence of a chlorine atom on the naphthalene ring generally makes the molecule more resistant to microbial attack compared to its non-halogenated counterpart. researchgate.net

Under aerobic conditions, many bacteria, particularly from genera like Pseudomonas, Rhodococcus, and Mycobacterium, can degrade naphthalene and its derivatives. sciepub.comfrontiersin.orgmdpi.com The degradation of naphthalene is a well-studied pathway that serves as a model for other PAHs. nih.govethz.ch

The process is typically initiated by a multi-component enzyme system called naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. frontiersin.orgnih.gov This is followed by dehydrogenation to yield a dihydroxylated intermediate (e.g., 1,2-dihydroxynaphthalene). nih.gov Subsequently, a ring-cleavage dioxygenase breaks open the aromatic ring, and the resulting intermediate is further metabolized through a series of enzymatic reactions (the "upper" and "lower" pathways) to eventually yield central metabolic intermediates like pyruvate (B1213749) and acetaldehyde, which can be used by the cell for energy and growth. frontiersin.orgnih.gov

For methylnaphthalenes, degradation can proceed via two main routes: oxidation of the unsubstituted ring, following a pathway similar to naphthalene, or oxidation of the methyl group to form naphthoic acid. frontiersin.org In the case of this compound, bacteria would need to overcome the challenge of the chlorine substituent. The initial dioxygenase attack could occur on either the chlorinated or the methylated ring. If the attack is on the chlorinated ring, the chlorine atom might be removed at a later stage. Microbial dehalogenation can occur through various enzymatic mechanisms, including oxidative, hydrolytic, or reductive dehalogenation. nih.gov

Enzyme Class Function in Naphthalene Derivative Degradation Example
Dioxygenase Initiates degradation by adding two hydroxyl groups to an aromatic ring. nih.govNaphthalene 1,2-dioxygenase
Dehydrogenase Converts the cis-dihydrodiol to a dihydroxylated aromatic. nih.govcis-Naphthalene dihydrodiol dehydrogenase
Ring-Cleavage Dioxygenase Breaks the aromatic ring of the dihydroxylated intermediate. nih.gov1,2-Dihydroxynaphthalene dioxygenase
Dehalogenase Removes halogen atoms from the molecule. nih.govHalidohydrolase

In anoxic environments such as saturated soils, sediments, and certain groundwaters, anaerobic biodegradation becomes the relevant pathway. clu-in.org For chlorinated compounds, anaerobic transformation often proceeds via reductive dechlorination, where the halogenated compound is used as an electron acceptor. researchgate.netnih.govnm.gov In this process, the chlorine atom is removed and replaced by a hydrogen atom, a reaction that is often mediated by specific anaerobic bacteria. researchgate.netepa.gov

Reductive dechlorination decreases the degree of chlorination, often making the resulting molecule less toxic and more amenable to subsequent degradation by other microorganisms. researchgate.net For this compound, this would result in the formation of 1-methylnaphthalene. Once dechlorinated, the resulting methylnaphthalene could potentially be further degraded anaerobically. Studies have shown that naphthalene and 1-methylnaphthalene can be degraded under various anaerobic conditions, including nitrate-reducing, iron-reducing, and sulfate-reducing conditions, although the process is generally slower than aerobic degradation. nih.govscispace.comnih.gov The anaerobic degradation of the aromatic ring itself is a complex process, often initiated by carboxylation (the addition of a carboxyl group) before the ring is cleaved. nih.gov

Therefore, a potential anaerobic fate for this compound involves an initial reductive dechlorination to 1-methylnaphthalene, followed by the slower anaerobic breakdown of the remaining aromatic structure. nih.govresearchgate.net

Formation and Fate of Transformation Products (e.g., Oxy-/Hydroxy-PAHs)

The environmental transformation of halogenated methylnaphthalenes, such as this compound, can lead to the formation of various degradation products, including oxygenated and hydroxylated polycyclic aromatic hydrocarbons (oxy-/hydroxy-PAHs). These transformation processes are significant as they can alter the toxicity, mobility, and persistence of the parent compound.

Studies on the model polycyclic aromatic hydrocarbon (PAH) 1-methylnaphthalene (1-MN) demonstrate that its interaction with environmentally persistent free radicals (EPFRs) can result in oxidation, forming oxy-/hydroxy-PAHs. nih.gov This process is driven by the redox cycle of EPFRs, which can generate hydroxyl radicals (•OH). nih.govmdpi.com The highly reactive hydroxyl radical can then attack the aromatic structure of compounds like this compound. nih.gov

The oxidation of 1-MN, a structural analog of this compound, has been shown to produce several transformation products. nih.gov The presence of a chlorine atom on the naphthalene ring is expected to influence the reaction pathways, but similar products can be anticipated. The attack by a hydroxyl radical can occur at various positions on the aromatic rings. nih.gov For instance, the oxidation process of 1-MN in the presence of EPFRs has been found to yield products such as 1,4-naphthoquinone, 1-naphthaldehyde, and various isomers of (hydroxymethyl)naphthalene. nih.gov The formation of these products increases the polarity of the original molecule, which in turn enhances its mobility in aqueous environments and potentially its bioavailability. nih.gov

Ultraviolet (UV) radiation from the sun is another factor that can induce the photochemical transformation of methylnaphthalenes, leading to a variety of oxygenated products. scirp.org Research on 1-methylnaphthalene under UV irradiation in the presence of air has identified numerous transformation products, indicating that photo-oxidation can create similar products to those formed through biodegradation. scirp.org

The table below details potential transformation products resulting from the environmental degradation of this compound, based on known pathways for similar compounds.

Table 1: Potential Transformation Products of this compound

Product Class Example Compounds Formation Pathway
Hydroxy-PAHs Chloro-(hydroxymethyl)naphthalene isomers Hydroxylation of the methyl group
Chloro-methyl-naphthalenol isomers Hydroxyl radical addition to the aromatic ring
Oxy-PAHs Chloro-methyl-naphthoquinone isomers Oxidation of dihydroxy intermediates
Chloro-naphthaldehyde Oxidation of the methyl group

| Carboxylic Acids | Chloro-naphthoic acid | Further oxidation of aldehyde or hydroxymethyl group |

Factors Governing Environmental Mobility and Persistence (e.g., Role of Environmentally Persistent Free Radicals)

The environmental mobility and persistence of halogenated methylnaphthalenes are governed by a combination of the compound's physicochemical properties and various environmental factors. The presence of a halogen atom, such as chlorine in this compound, significantly influences these characteristics. Halogenated organic compounds are generally characterized by limited biodegradability and a tendency to persist and accumulate in the environment. nih.gov The halogen substituent increases the lipid solubility and reduces the water solubility of the organic compound, which can enhance its bioaccumulation potential. nih.gov

Environmentally persistent free radicals (EPFRs) play a crucial role in the environmental fate of these compounds. lidsen.comnih.gov EPFRs are long-lived radical species that can be found in atmospheric particulate matter and soils. nih.govnih.gov They are formed during combustion and thermal processes when organic byproducts interact with transition metal-containing particles. nih.gov Due to their stability, EPFRs can persist in the environment for extended periods, with lifetimes ranging from days to months, allowing for long-range transport. nih.govnih.gov

The interaction between halogenated PAHs and EPFRs can influence their persistence. While EPFRs can promote the degradation of PAHs by generating reactive oxygen species like hydroxyl radicals, they are themselves a class of persistent pollutants. nih.govmdpi.com The formation of EPFRs can be initiated by the adsorption of an aromatic molecule onto the surface of a transition metal oxide, which is common in soil and particulate matter. nih.gov This interaction can lead to the formation of more stable, and therefore more persistent, radical species. mdpi.com

The mobility of this compound in the environment is affected by its partitioning behavior between air, water, soil, and sediment. cdc.gov Halogenated naphthalenes are expected to volatilize into the air but can also be removed from the water column by sorption to soil and sediment, particularly those with high organic carbon content. cdc.gov Abiotic processes like photodegradation and chemical reactions with atmospheric radicals contribute to their transformation. nih.gov Biotic degradation in water and soil can also occur, though it is often a slow process. cdc.gov

The following table summarizes the key factors influencing the environmental mobility and persistence of this compound.

Table 2: Factors Affecting Mobility and Persistence of this compound

Factor Influence on Mobility Influence on Persistence
Halogenation (Chlorine) Decreases water solubility, potentially increasing sorption to soil/sediment. Generally increases resistance to biodegradation, leading to higher persistence. nih.gov
Sorption to Organic Carbon Reduces mobility in water and soil. cdc.gov Can protect the compound from degradation, increasing persistence.
Volatility Promotes transport in the atmosphere. cdc.gov Can lead to long-range transport but also exposes the compound to atmospheric degradation processes.
Environmentally Persistent Free Radicals (EPFRs) Formation of more polar transformation products can increase mobility in water. nih.gov Can either promote degradation via oxidation or contribute to persistence by forming stable radical species. nih.govlidsen.com
Photodegradation Not a direct mobility factor, but transforms the compound. A key degradation pathway, especially in the atmosphere and surface waters, reducing persistence. nih.gov

| Biodegradation | Not a direct mobility factor, but transforms the compound. | An important, though often slow, degradation pathway in soil and water that reduces persistence. cdc.gov |

Advanced Analytical Methodologies for Detection and Quantification of 1 Chloro 5 Methylnaphthalene

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 1-chloro-5-methylnaphthalene from complex matrices and distinguishing it from its isomers.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography (GC) is a powerful technique for the analysis of semi-volatile organic compounds like this compound. gcms.cz The sample is injected into the GC, where it is vaporized and separated into its components as it passes through the column. scioninstruments.com

Flame Ionization Detection (FID): FID is a common detector used in GC for organic compounds. scioninstruments.com After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions. scioninstruments.comchromatographyonline.com The resulting current is proportional to the amount of carbon atoms in the analyte, allowing for quantification. scioninstruments.com FID is known for its sensitivity and wide dynamic range. scioninstruments.comchromatographyonline.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (MS) provides both identification and quantification. gcms.cz Analytes eluting from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio. academicjournals.org The fragmentation pattern is unique to each compound, acting as a "fingerprint" for identification by comparing it to spectral libraries like the NIST library. academicjournals.orgthermoscientific.fr This high degree of selectivity makes GC-MS a preferred method for analyzing complex environmental samples. thermoscientific.frhpst.cz For enhanced selectivity and lower detection limits, triple quadrupole mass spectrometers (GC-MS/MS) can be employed, especially in complex matrices. thermoscientific.frhpst.cz

A typical GC-MS analysis of semi-volatile compounds may involve a temperature-programmed separation on a capillary column followed by detection with a mass spectrometer. gcms.cz

Table 1: Illustrative GC-MS Parameters for Semi-Volatile Organic Compound Analysis

ParameterValueReference
Column Type Fused Silica (B1680970) Capillary (e.g., DB-5ms) gcms.czhpst.cz
Column Dimensions 20 m x 0.18 mm, 0.18 µm film thickness hpst.cz
Injection Mode Split Injection hpst.cz
Carrier Gas Helium or Hydrogen hpst.cz
Ionization Mode Electron Ionization (EI) thermoscientific.fr
Detector Mass Spectrometer (Single or Triple Quadrupole) thermoscientific.fr

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and analytical goals.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is another key technique for the separation and analysis of compounds like this compound. researchgate.net In HPLC, a liquid sample is passed through a column packed with a stationary phase, and the separation is based on the differential partitioning of the analytes between the mobile and stationary phases. researchgate.net

For the analysis of chloromethylnaphthalene isomers, a reversed-phase HPLC method can be utilized. google.com This typically involves a non-polar stationary phase, such as octadecylsilane (B103800) chemically bonded silica, and a polar mobile phase. researchgate.netgoogle.com A study on the separation of chloromethylnaphthalene isomers successfully employed a mobile phase consisting of a methanol-water solution. google.com

Detection Methods:

UV Detector: A photodiode array UV detector can be used to monitor the eluent from the HPLC column, with detection wavelengths set to capture the absorbance of the target analytes. myfoodresearch.com

Electrochemical Detector: This detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. protocols.io

Table 2: Example HPLC Conditions for Isomer Separation

ParameterValueReference
Stationary Phase Octadecylsilane chemically bonded silica google.com
Mobile Phase Methanol-water (e.g., 65-75% methanol) google.com
Column Length 150 mm - 250 mm google.com
Detector UV Detector myfoodresearch.com

This table provides an example based on a patented method for separating chloromethylnaphthalene isomers. Specific conditions should be optimized for each application.

Utilization of High-Resolution Capillary Columns for Isomer Separation

The separation of isomers, such as this compound and its other chlorinated methylnaphthalene counterparts, can be challenging due to their similar physical and chemical properties. jiangnan.edu.cn High-resolution capillary columns are essential for achieving the necessary separation in gas chromatography. nih.govvurup.sk

Capillary columns, in contrast to packed columns, offer superior separation performance, sharper peaks, and are suitable for high-sensitivity analysis. shimadzu.com These columns are typically made of fused silica and have a thin internal coating that acts as the stationary phase. shimadzu.com The choice of stationary phase is critical for selectivity. For instance, liquid crystalline stationary phases have demonstrated high isomeric selectivity for separating positional and geometric isomers. vurup.sk

Recent advancements have explored the use of novel materials, such as covalent organic frameworks (COFs), as stationary phases in capillary columns. jiangnan.edu.cnnih.gov These materials can be designed with specific pore structures and functionalities to enhance separation efficiency and resolution for challenging isomer mixtures. jiangnan.edu.cnnih.gov A study demonstrated that a COF-bound capillary column provided good resolution (R > 1.5) and high column efficiency for various isomers. jiangnan.edu.cnnih.gov

Spectroscopic Detection and Monitoring Techniques

Spectroscopic techniques are invaluable for both the identification of this compound and for monitoring its transformation or degradation over time.

UV-Vis Spectroscopy for Degradation Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. nih.gov This technique can be used to monitor the degradation of aromatic compounds. As the structure of this compound changes during degradation processes, its UV-Vis absorption spectrum will also change. nih.gov For example, the degradation of naphthalene (B1677914) and its derivatives can be tracked by observing changes in the UV-visible spectrum. oup.com In situ UV-Vis spectroscopy allows for real-time monitoring of reactions, providing kinetic data on the degradation process. nih.gov

Coupled Analytical Systems (e.g., GC-MS/MS)

Coupled or "hyphenated" analytical systems combine the separation power of chromatography with the detection capabilities of spectroscopy. The most prominent example for the analysis of this compound is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). phcogj.com

GC-MS/MS systems utilize a triple quadrupole mass spectrometer, which offers enhanced selectivity and sensitivity compared to single quadrupole systems. thermoscientific.frshimadzu.com This is particularly advantageous when analyzing trace levels of target compounds in complex environmental matrices. thermoscientific.frhpst.cz The first quadrupole can be set to select the molecular ion of this compound, which is then fragmented in the second quadrupole. The third quadrupole is then used to detect a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. shimadzu.com

The use of GC-MS/MS is integral to methods like U.S. EPA Method 8270 for the analysis of semi-volatile organic compounds in various environmental samples. hpst.czepa.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate detection and quantification of this compound in complex environmental matrices, such as soil, sediment, and water, are critically dependent on the efficacy of the sample preparation and extraction protocols. These initial steps are designed to isolate the analyte of interest from interfering matrix components, concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the chosen analytical technique, typically gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate extraction method is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity.

Given its structure as a chlorinated and methylated naphthalene, this compound is a semi-volatile organic compound with lipophilic characteristics. This means it has a tendency to adsorb to organic matter in solid samples and has low solubility in water. tandfonline.com Therefore, extraction protocols must efficiently overcome these matrix interactions to ensure quantitative recovery. The two primary techniques employed for the extraction of such compounds from complex matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.comusgs.gov

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used technique for isolating non-polar to moderately polar organic compounds from aqueous samples. libretexts.orgcelignis.com The fundamental principle of LLE involves the partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. celignis.com For the extraction of this compound from water samples, a solvent in which it is highly soluble, and which is immiscible with water, is selected.

The efficiency of LLE is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. celignis.com To maximize the transfer of this compound into the organic phase, several factors are optimized, including the choice of solvent, the solvent-to-sample volume ratio, the pH of the aqueous sample, and the mixing time.

Commonly used solvents for the extraction of chlorinated naphthalenes and related compounds include dichloromethane (B109758) and hexane. tandfonline.comresearchgate.net Dichloromethane is often favored due to its ability to dissolve a wide range of organic compounds. researchgate.net The extraction process typically involves vigorous shaking of the sample with the solvent in a separatory funnel, allowing for intimate contact between the two phases. libretexts.org After partitioning, the organic layer containing the analyte is collected. This process may be repeated multiple times with fresh solvent to ensure complete extraction. The combined organic extracts are then dried, typically using anhydrous sodium sulfate, and concentrated to a small volume before instrumental analysis.

Continuous liquid-liquid extraction (CLLE) is a variation of this technique that can be employed for large sample volumes, which is often necessary to achieve the low detection limits required for environmental monitoring. researchgate.net

ParameterDescriptionTypical Conditions for Related Compounds
Solvent The organic liquid used to extract the analyte from the aqueous phase.Dichloromethane, Hexane tandfonline.comresearchgate.net
Solvent:Sample Ratio The volume of extraction solvent used relative to the volume of the sample.Varies, often starting with 1:10 and performing multiple extractions.
Extraction pH The pH of the aqueous sample can influence the partitioning of some analytes.For neutral compounds like chlorinated naphthalenes, pH adjustment is often not critical but is typically performed in the neutral to acidic range. researchgate.net
Extraction Time The duration of mixing to allow for analyte partitioning.Typically 2-5 minutes of vigorous shaking per extraction.
Number of Extractions The number of times the sample is extracted with fresh solvent.2-3 extractions are common to ensure high recovery.

This table presents typical conditions for the liquid-liquid extraction of compounds structurally similar to this compound, such as other chlorinated and methylated naphthalenes.

Solid-Phase Extraction Techniques

Solid-phase extraction (SPE) has become an increasingly popular alternative to LLE for the preparation of environmental samples. usgs.gov SPE offers several advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation. usgs.govwindows.net The technique is based on the partitioning of an analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). windows.net

For the extraction of this compound from aqueous samples, a sorbent with a high affinity for non-polar compounds is selected. The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

Loading: The sample is passed through the sorbent bed. This compound, being lipophilic, is retained on the sorbent while the bulk of the aqueous matrix passes through.

Washing: The sorbent is rinsed with a solvent that is strong enough to remove weakly retained interferences but weak enough to leave the analyte of interest on the sorbent.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the this compound from the sorbent.

The choice of sorbent is critical for the successful application of SPE. For chlorinated naphthalenes and other persistent organic pollutants, common sorbents include:

Reversed-phase sorbents: These are non-polar sorbents, such as C18-bonded silica, that retain hydrophobic compounds from a polar matrix like water.

Polymeric sorbents: Materials like polystyrene-divinylbenzene offer high surface area and strong retention for a wide range of organic compounds. researchgate.net

Adsorption sorbents: Materials like Florisil (magnesium silicate), alumina (B75360), and silica gel are used for cleanup and fractionation of extracts, particularly for removing polar interferences. nih.gov

Recent research on the analysis of polychlorinated naphthalenes (PCNs) has highlighted the use of specialized SPE cleanup methods to remove interferences from complex sample extracts. For instance, a method using monodisperse magnesium oxide microspheres and basic alumina as SPE adsorbents has been shown to effectively remove organochlorinated compounds, lipids, and pigments from sediment and biological samples. nih.gov

ParameterDescriptionTypical Sorbents and Solvents for Related Compounds
Sorbent Type The solid material used to retain the analyte.C18-bonded silica, Polystyrene-divinylbenzene, Alumina, Magnesium Oxide usgs.govnih.gov
Conditioning Solvents Solvents used to prepare the sorbent for sample loading.Methanol followed by deionized water.
Washing Solvents Solvents used to remove interferences from the sorbent.Water-methanol mixtures.
Elution Solvents Solvents used to recover the analyte from the sorbent.Dichloromethane, Hexane, Acetone, or mixtures thereof. nih.govhelcom.fi

This table outlines typical sorbents and solvents used in solid-phase extraction for compounds with similar chemical properties to this compound.

Applications in Advanced Organic Materials and Intermediate Synthesis

Role as a Synthetic Building Block for Complex Organic Scaffolds

1-Chloro-5-methylnaphthalene serves as a versatile synthetic building block in the construction of complex organic scaffolds. Its naphthalene (B1677914) core, substituted with both a chloro and a methyl group, provides reactive sites for various chemical transformations, making it a valuable starting material in multi-step syntheses. The presence of the chloro group allows for nucleophilic substitution and cross-coupling reactions, while the methyl group can undergo oxidation or other modifications. This dual reactivity enables the introduction of diverse functionalities and the elaboration of the naphthalene system into more intricate molecular architectures. rsc.org

The strategic placement of the chloro and methyl groups on the naphthalene ring influences the regioselectivity of subsequent reactions, a crucial aspect in the synthesis of polysubstituted aromatic compounds. researchgate.net Synthetic chemists can leverage these inherent properties to control the assembly of complex molecules with well-defined structures. The naphthalene unit itself is a common motif in many functional organic materials and biologically active compounds, further highlighting the importance of substituted naphthalenes like this compound as foundational components in organic synthesis.

Precursor for Naphthoic Acid Derivatives and Specialty Chemicals

This compound can be considered a precursor for the synthesis of various naphthoic acid derivatives. Although direct carboxylation of this specific compound is not widely documented, related transformations on the naphthalene scaffold are common. For instance, the methyl group on the naphthalene ring can be oxidized to a carboxylic acid group. This transformation would yield a chloronaphthoic acid derivative, a class of compounds with applications in the synthesis of pharmaceuticals and other specialty chemicals. Naphthoic acids, in general, are used as intermediates in the production of dyes, polymers, and agrochemicals.

Furthermore, the chloro substituent can be manipulated or replaced in subsequent synthetic steps. For example, through cross-coupling reactions, the chlorine atom can be substituted with other functional groups, leading to a wide array of substituted naphthoic acid derivatives that would be otherwise difficult to access. These derivatives are valuable intermediates for creating more complex molecules with tailored properties.

The following table outlines potential transformations of this compound to naphthoic acid derivatives:

Starting MaterialReagents and ConditionsProduct
This compound1. Oxidation of the methyl group (e.g., with KMnO4 or other strong oxidizing agents)5-Chloro-1-naphthoic acid
This compound2. Carboxylation (e.g., via Grignard reagent formation followed by reaction with CO2)5-Methyl-1-naphthoic acid (after dehalogenation)

Intermediate in the Production of Advanced Functional Organic Compounds

The utility of this compound extends to its role as an intermediate in the production of advanced functional organic compounds. The naphthalene core is a key component in many materials with interesting electronic and photophysical properties. By chemically modifying this compound, researchers can synthesize novel materials for applications in fields such as organic electronics.

For example, the naphthalene unit can be incorporated into larger conjugated systems, such as those found in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net The substituents on the naphthalene ring can be used to fine-tune the electronic properties, solubility, and solid-state packing of these materials, which in turn affects the performance of the resulting devices. The chloro group can be a site for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex aromatic structures. thieme-connect.com

Integration into Novel Material Design and Development (Academic Perspectives)

From an academic standpoint, this compound and similar substituted naphthalenes are valuable tools for exploring the relationship between molecular structure and material properties. Researchers in materials science and organic chemistry utilize such compounds to design and synthesize novel materials with specific functionalities. The ability to systematically vary the substituents on the naphthalene core allows for a detailed investigation of how these changes impact the material's performance. mdpi.com

For instance, the introduction of a chloro and a methyl group can influence the photophysical properties of the naphthalene unit, such as its fluorescence quantum yield and emission wavelength. This makes it an interesting building block for the development of new fluorescent probes and sensors. Furthermore, the study of how these substituted naphthalenes self-assemble in the solid state provides insights into the design of crystalline organic materials with desired packing motifs for applications in organic electronics.

Research into Structure-Activity Relationships for Targeted Chemical Synthesis

Research into the structure-activity relationships (SAR) of compounds like this compound is crucial for targeted chemical synthesis. By understanding how the specific arrangement of the chloro and methyl groups on the naphthalene ring affects the molecule's reactivity, chemists can better predict the outcomes of reactions and design more efficient synthetic routes. mdpi.comrsc.org

For example, the electronic effects of the electron-withdrawing chloro group and the electron-donating methyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring. This knowledge is vital for controlling the position of newly introduced functional groups.

Kinetic studies of reactions involving this compound can provide quantitative data on its reactivity compared to other substituted naphthalenes. This information helps in selecting the optimal reaction conditions and catalysts for a desired transformation. Ultimately, a thorough understanding of the SAR of this and related compounds empowers chemists to design and execute more precise and effective syntheses of complex target molecules.

Q & A

Q. What experimental design considerations are critical for assessing the toxicity of 1-Chloro-5-methylnaphthalene in animal models?

  • Methodological Answer : To minimize bias, ensure proper randomization of administered doses and conceal allocation to study groups . Use risk of bias (RoB) tools like those in Table C-6 and C-7 (ATSDR, 2024) to evaluate study quality, focusing on selection bias (e.g., randomization), performance bias (blinding of researchers/subjects), and detection bias (exposure/outcome characterization) . For toxicity endpoints, prioritize systemic effects such as hepatic, renal, or respiratory outcomes, as outlined in Table B-1 .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

  • Methodological Answer : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standardized protocols, referencing retention indices and mass spectra from databases like NIST Chemistry WebBook . Monitor degradation products under varying storage conditions (e.g., temperature, light exposure) using stability-indicating assays. Cross-reference technical-grade purity thresholds (≥85% GC) as applied to similar chlorinated naphthalenes .

Q. What are the recommended literature search strategies to identify relevant studies on this compound?

  • Methodological Answer : Use multi-database queries (PubMed, TOXCENTER) with CAS numbers, synonyms, and MeSH terms (e.g., "chlorinated naphthalenes," "toxicokinetics") . Filter studies by inclusion criteria such as route of exposure (inhalation, oral) and health outcomes (e.g., hepatic effects) from Table B-1 . Prioritize peer-reviewed studies published post-2003, with non-English studies translated if critical for hazard identification .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

  • Methodological Answer : Conduct comparative in vitro assays using cytochrome P450 isoforms (e.g., CYP1A1, CYP2E1) to identify species-specific metabolism differences . Apply systematic review steps (Steps 4–8, ATSDR 2024) to rate confidence in evidence, focusing on study quality (RoB ratings) and mechanistic plausibility . Use in silico tools (e.g., QSAR models) to predict reactive metabolites and cross-validate with experimental data .

Q. What advanced techniques are suitable for detecting environmental degradation products of this compound?

  • Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) coupled with non-targeted analysis to identify transformation products in environmental matrices (water, soil) . Use isotopic labeling to trace degradation pathways under simulated environmental conditions (e.g., UV exposure, microbial activity). Compare results with partitioning models (log Kow, vapor pressure) from physicochemical databases .

Q. How should researchers address gaps in mechanistic data linking this compound exposure to carcinogenic outcomes?

  • Methodological Answer : Integrative approaches are key:
  • Perform transcriptomic profiling (RNA-seq) in exposed cell lines to identify dysregulated pathways (e.g., DNA repair, oxidative stress) .
  • Use in vivo models with biomarkers (e.g., 8-OHdG for DNA damage) to correlate exposure levels with precancerous lesions .
  • Apply the ATSDR’s Level of Evidence framework (Step 7) to weigh epidemiological vs. experimental data, prioritizing studies with low RoB and dose-response consistency .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use benchmark dose (BMD) modeling with software like EPA’s BMDS to estimate threshold levels for adverse effects . Account for interspecies variability by applying allometric scaling (e.g., body surface area adjustments). For conflicting results, conduct meta-analyses using standardized effect sizes and heterogeneity tests (I<sup>2</sup> statistic) .

Q. How can researchers mitigate publication bias in the existing literature on chlorinated naphthalenes?

  • Methodological Answer : Search grey literature (e.g., dissertations, regulatory reports) via databases like NIH RePORTER and TSCATS . Use funnel plots to visualize asymmetry in published effect sizes and apply trim-and-fill methods to estimate missing studies . Cross-validate findings with non-industry-funded studies to reduce conflict of interest biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.